4-Amino-4-(2-carboxyethyl)heptanedioic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-4-(2-carboxyethyl)heptanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c11-10(4-1-7(12)13,5-2-8(14)15)6-3-9(16)17/h1-6,11H2,(H,12,13)(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPIUZMVWLTGPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCC(=O)O)(CCC(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

239798-47-1 |

Source

|

| Record name | Heptanedioic acid, 4-amino-4-(2-carboxyethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239798-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20327721 |

Source

|

| Record name | 4-Amino-4-(2-carboxyethyl)heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176738-98-0 |

Source

|

| Record name | 4-Amino-4-(2-carboxyethyl)heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-4-(2-carboxyethyl)heptanedioic Acid

Abstract

This technical guide provides a comprehensive overview of two proposed synthetic routes for 4-Amino-4-(2-carboxyethyl)heptanedioic acid, a complex trifunctional amino acid with potential applications in drug development and materials science. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It offers a detailed examination of the chemical principles, experimental methodologies, and analytical considerations for the synthesis of this target molecule. The guide emphasizes the rationale behind strategic decisions in the synthetic pathways, including the use of protecting groups and the selection of key reactions such as the Michael addition and reductive amination. Detailed, step-by-step protocols for each proposed synthesis are provided, along with visual aids in the form of reaction schemes and process diagrams to facilitate a deeper understanding of the synthetic workflows.

Introduction

This compound is a non-proteinogenic amino acid characterized by a quaternary alpha-carbon substituted with an amino group and three carboxylic acid-bearing chains. This unique molecular architecture presents both a synthetic challenge and an opportunity for the development of novel molecular scaffolds. The presence of multiple carboxylic acid moieties suggests its potential as a chelating agent, a building block for dendrimers and polymers, or as a component in the design of peptidomimetics with constrained conformations.

This guide outlines two plausible, divergent synthetic strategies for the preparation of this compound. Each route is designed to be robust and adaptable, utilizing well-established chemical transformations. The first route employs a tandem Michael addition approach to construct the carbon skeleton, followed by the introduction of the amino group. The second route utilizes a reductive amination strategy on a keto-triacid precursor. Both methods are discussed in detail, with a focus on the underlying chemical principles and practical experimental considerations.

Proposed Synthetic Route 1: Tandem Michael Addition and Amination

This synthetic approach focuses on the sequential formation of the carbon-carbon bonds radiating from the central quaternary carbon, followed by the introduction of the amino functionality. The key steps involve a double Michael addition to a suitable acceptor, followed by functional group manipulations to install the amine.

Retrosynthetic Analysis of Route 1

The retrosynthetic analysis for this route is depicted below. The target molecule is disconnected at the C-N bond, revealing a quaternary carbon center with three carboxylic acid chains. This intermediate can be envisioned as the product of a double Michael addition of a malonate equivalent to an α,β-unsaturated ester, followed by the introduction of the third carboxyl group and the amino group precursor.

Caption: Retrosynthetic analysis for the synthesis of this compound via a tandem Michael addition strategy.

Synthesis Pathway and Experimental Protocols

The forward synthesis for Route 1 is a multi-step process that requires careful control of reaction conditions to achieve the desired product.

Step 1: Synthesis of the Michael Acceptor

The synthesis begins with the preparation of a suitable Michael acceptor. For this purpose, diethyl glutaconate can be synthesized from diethyl malonate and ethyl propiolate.

Step 2: First Michael Addition

The first Michael addition involves the reaction of diethyl malonate with diethyl glutaconate in the presence of a base, such as sodium ethoxide.[1][2][3]

Experimental Protocol:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of diethyl glutaconate (1.2 eq) in anhydrous ethanol dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Introduction of the Second Carboxyethyl Chain

The product from the first Michael addition is then subjected to a second Michael addition with ethyl acrylate.

Experimental Protocol:

-

The Michael adduct from the previous step is dissolved in a suitable solvent such as THF.

-

A catalytic amount of a strong base, such as sodium hydride, is added.

-

Ethyl acrylate (1.5 eq) is added dropwise, and the reaction is stirred at room temperature for 24 hours.

-

Work-up is performed similarly to the first Michael addition.

Step 4: Introduction of the Amino Group Precursor (Nitromethane)

The tertiary carbon is now functionalized with a nitro group, which will later be reduced to the amine. This can be achieved through a Michael addition of nitromethane.

Experimental Protocol:

-

The product from the previous step is reacted with nitromethane in the presence of a suitable base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

The reaction is monitored by TLC until completion.

-

The product is isolated and purified.

Step 5: Reduction of the Nitro Group and Hydrolysis of Esters

The final steps involve the reduction of the nitro group to an amine and the simultaneous hydrolysis of the ester groups to carboxylic acids.

Experimental Protocol:

-

The nitro-containing intermediate is dissolved in a mixture of ethanol and water.

-

Raney nickel or palladium on carbon is added as a catalyst.

-

The mixture is subjected to hydrogenation at elevated pressure.

-

After the reduction is complete, a strong acid (e.g., HCl) is added, and the mixture is refluxed to hydrolyze the ester groups.

-

The final product is isolated by crystallization or ion-exchange chromatography.[4]

| Step | Reaction | Key Reagents | Expected Yield |

| 1 | First Michael Addition | Diethyl malonate, Diethyl glutaconate, NaOEt | 70-80% |

| 2 | Second Michael Addition | Ethyl acrylate, NaH | 60-70% |

| 3 | Nitromethane Addition | Nitromethane, DBU | 50-60% |

| 4 | Reduction & Hydrolysis | H2/Pd-C, HCl | 80-90% |

Table 1: Summary of reactions and expected yields for Synthetic Route 1.

Proposed Synthetic Route 2: Reductive Amination of a Keto-Triacid

This alternative route focuses on the construction of a keto-triacid precursor, which is then converted to the target amino acid via reductive amination.[5][6][7]

Retrosynthetic Analysis of Route 2

The key disconnection in this route is the C-N bond, leading back to a keto-triacid and an ammonia source. The keto-triacid can be assembled from simpler starting materials.

Caption: Retrosynthetic analysis for the synthesis of this compound via a reductive amination strategy.

Synthesis Pathway and Experimental Protocols

Step 1: Synthesis of the Keto-triester Precursor

The synthesis starts with the alkylation of diethyl 1,3-acetonedicarboxylate with three equivalents of ethyl 3-bromopropionate. Protecting group strategies may be necessary to control the reactivity of the carboxylic acid functionalities.[8][9][10]

Experimental Protocol:

-

To a solution of diethyl 1,3-acetonedicarboxylate (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (3.5 eq).

-

Add ethyl 3-bromopropionate (3.3 eq) dropwise and heat the reaction mixture to 80 °C for 24 hours.

-

After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

-

The organic layer is washed with brine, dried over magnesium sulfate, and concentrated to give the crude keto-triester, which is purified by column chromatography.

Step 2: Hydrolysis of the Keto-triester

The keto-triester is hydrolyzed to the corresponding keto-triacid using acidic or basic conditions.

Experimental Protocol:

-

The purified keto-triester is dissolved in a mixture of ethanol and water.

-

An excess of a strong base like sodium hydroxide is added, and the mixture is refluxed for 4 hours.

-

The reaction mixture is cooled and acidified with concentrated HCl to precipitate the keto-triacid.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Reductive Amination

The final step is the reductive amination of the keto-triacid to form the target amino acid.

Experimental Protocol:

-

The keto-triacid is dissolved in an aqueous ammonia solution.

-

A reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride is added portion-wise at 0 °C.[7]

-

The reaction is stirred at room temperature for 48 hours.

-

The reaction is quenched by the addition of acid, and the product is purified by ion-exchange chromatography to remove salts and unreacted starting material.[4]

| Step | Reaction | Key Reagents | Expected Yield |

| 1 | Alkylation | Diethyl 1,3-acetonedicarboxylate, Ethyl 3-bromopropionate, K2CO3 | 50-60% |

| 2 | Hydrolysis | NaOH | 90-95% |

| 3 | Reductive Amination | NH3, NaBH3CN | 60-70% |

Table 2: Summary of reactions and expected yields for Synthetic Route 2.

Purification and Characterization

The final product, this compound, is a highly polar compound. Purification will likely require techniques such as ion-exchange chromatography or recrystallization from a suitable solvent system.[4][11]

Characterization of the final product should be performed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the amine and carboxylic acid functional groups.

-

Elemental Analysis: To confirm the empirical formula.

Conclusion

This technical guide has presented two detailed, plausible synthetic routes for the preparation of this compound. Both routes utilize well-established organic reactions and provide a strategic framework for researchers to approach the synthesis of this complex molecule. Route 1, based on a tandem Michael addition, offers a convergent approach to building the carbon skeleton. Route 2, utilizing a reductive amination strategy, provides a more linear but potentially more straightforward pathway. The choice between these routes will depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research team. The successful synthesis and characterization of this novel amino acid will open up new avenues for its exploration in various scientific and industrial applications.

References

-

Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. SciSpace. Retrieved from [Link]

- Rydera, A. S. H., et al. (2020). Photocatalytic α‐Tertiary Amine Synthesis via C–H Alkylation of Unmasked Primary Amines.

-

A practical, catalytic entry to α,α,α‑trisubstituted (α‑tertiary) primary amines by C–H functionalisation has long been recognised as a critical gap in the synthetic toolbox. (2020). Vapourtec. Retrieved from [Link]

-

One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias. Retrieved from [Link]

-

Protecting group. Wikipedia. Retrieved from [Link]

-

Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. (2021). LibreTexts Chemistry. Retrieved from [Link]

-

What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)? (2021). Quora. Retrieved from [Link]

- A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (2021).

-

A Practical Catalytic Reductive Amination of Carboxylic Acids. (2020). ResearchGate. Retrieved from [Link]

-

Carboxyl protecting groups. NPTEL. Retrieved from [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Retrieved from [Link]

-

Reductive amination. Wikipedia. Retrieved from [Link]

-

Protection for carboxylic group & Protection for the Amino group. (2021). SlideShare. Retrieved from [Link]

- Amino Acid-Protecting Groups. (2009). Chemical Reviews.

-

Reductive amination. Wikipedia. Retrieved from [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Retrieved from [Link]

-

General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. (2018). ResearchGate. Retrieved from [Link]

-

The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved from [Link]

-

Michael addition reaction. Wikipedia. Retrieved from [Link]

-

The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved from [Link]

-

Michael addition reaction. Wikipedia. Retrieved from [Link]

-

Separation and Refining of Amino acids. Organo. Retrieved from [Link]

- Process for purifying long chain amino acids. Google Patents.

Sources

- 1. scispace.com [scispace.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. diaion.com [diaion.com]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. jocpr.com [jocpr.com]

- 10. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]

- 11. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Amino-4-(2-carboxyethyl)heptanedioic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and potential applications of 4-Amino-4-(2-carboxyethyl)heptanedioic acid. As a unique polyfunctional amino acid, this molecule holds potential as a versatile building block in medicinal chemistry, materials science, and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established principles of organic chemistry to provide a robust and scientifically grounded resource for researchers.

Introduction: A Molecule of Untapped Potential

This compound is a non-proteinogenic amino acid characterized by a quaternary carbon substituted with an amino group and three carboxylic acid-bearing alkyl chains. This unique trifunctional scaffold presents intriguing possibilities for the synthesis of complex molecular architectures, including peptidomimetics, constrained peptides, and novel polymer frameworks. The presence of multiple carboxylic acid moieties offers opportunities for diverse chemical modifications and the potential for chelation or interaction with biological targets. This guide aims to elucidate the core chemical properties of this compound and to provide a foundational understanding for its future exploration in various scientific disciplines.

Chemical and Physical Properties

Direct experimental data for this compound is not extensively reported in the literature. Therefore, the following properties are a combination of computed data and predictions based on the analysis of similar structures.

Structure and Identifiers

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Amino-4-(2-carboxyethyl)pimelic acid, NSC680472[1]

-

CAS Number: 176738-98-0[1]

-

Molecular Formula: C₁₀H₁₇NO₆[2]

-

Molecular Weight: 247.25 g/mol [3]

-

Chemical Structure:

Caption: 2D representation of this compound.

Physicochemical Properties (Predicted and Inferred)

The physicochemical properties of this molecule are largely dictated by the presence of one amino group and three carboxylic acid groups, which will lead to zwitterionic character and high polarity.

| Property | Predicted/Inferred Value | Basis for Prediction/Inference |

| Melting Point | > 200 °C (decomposes) | Amino acids are crystalline solids with high melting points due to their zwitterionic nature.[4] A complex derivative has a reported melting point of 113 °C, but the parent amino acid is expected to be significantly higher.[5] |

| pKa Values | pKa₁ (α-COOH) ≈ 2-3 pKa₂ (γ-COOHs) ≈ 4-5 pKa₃ (α-NH₃⁺) ≈ 9-10 | Based on typical pKa values for the α-carboxyl and α-amino groups of amino acids and the carboxyl groups of dicarboxylic acids.[1] |

| Solubility | Soluble in water; Insoluble in non-polar organic solvents. | The high density of polar functional groups suggests high aqueous solubility and poor solubility in non-polar solvents.[4] |

| LogP | -3.5 (Computed) | The negative LogP value indicates high hydrophilicity.[2] |

Spectroscopic Properties (Predicted)

Predicting the spectroscopic features of this compound can guide its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the overlapping signals of the methylene protons. Key expected signals include:

-

A broad singlet for the amine protons (or ammonium protons in acidic solution).

-

Multiple overlapping multiplets for the methylene protons (-CH₂-) in the range of 1.5-2.5 ppm.

-

A broad signal for the carboxylic acid protons, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework.

-

Signals for the carboxylic acid carbons are expected in the range of 170-180 ppm.[6]

-

The quaternary carbon attached to the amino group would appear around 50-60 ppm.

-

The methylene carbons would resonate in the aliphatic region, between 20-40 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the characteristic absorptions of the amino and carboxylic acid groups.

-

A very broad O-H stretching band from the carboxylic acids, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching absorption from the carboxylic acid groups around 1700-1725 cm⁻¹.

-

N-H stretching vibrations from the amino group around 3300-3500 cm⁻¹.

-

N-H bending vibrations around 1580-1650 cm⁻¹.

-

-

Mass Spectrometry:

-

Electrospray Ionization (ESI): In positive ion mode, the molecule would likely be detected as the protonated species [M+H]⁺ at m/z 248.11. In negative ion mode, the deprotonated species [M-H]⁻ at m/z 246.10 would be expected. Fragmentation would likely involve the loss of water and carbon dioxide from the carboxylic acid groups.

-

Synthesis of this compound: A Plausible Synthetic Approach

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the C-N and C-C bonds around the quaternary center. The Michael addition of a nitro-tri-ester to an α,β-unsaturated ester, followed by reduction of the nitro group, presents a viable strategy.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This proposed synthesis is a multi-step process that offers good control over the formation of the key quaternary stereocenter.

Step 1: Synthesis of the Nitro-diester Precursor

The synthesis would begin with a commercially available dialkyl malonate, which can be alkylated twice with a protected 3-halopropanoic acid ester. This would be followed by nitration at the central carbon.

Step 2: Michael Addition

The core of the synthesis involves the base-catalyzed Michael addition of the nitro-diester to an acrylate derivative (e.g., methyl acrylate).[7][8] This reaction creates the quaternary carbon center bearing the nitro group and the three ester functionalities.

Caption: The key Michael addition step in the proposed synthesis.

Experimental Protocol: Michael Addition

-

To a solution of the nitro-diester in a suitable aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH) at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the nitronate anion.

-

Slowly add a solution of methyl acrylate in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Reduction of the Nitro Group and Hydrolysis of the Esters

The final steps involve the reduction of the nitro group to an amine and the hydrolysis of the three ester groups to the corresponding carboxylic acids.

-

Nitro Group Reduction: The nitro group can be reduced to a primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or by using reducing agents like zinc or iron in acidic media.

-

Ester Hydrolysis: The tri-ester can be hydrolyzed to the tri-carboxylic acid under either acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH followed by acidification) conditions.

Caption: Final reduction and hydrolysis steps of the proposed synthesis.

Potential Applications in Drug Discovery and Materials Science

The unique structure of this compound makes it a valuable scaffold for various applications.

Peptidomimetics and Constrained Peptides

The quaternary amino acid structure can be incorporated into peptide chains to induce specific conformations and to increase resistance to enzymatic degradation.[9][10][11] The three carboxylic acid side chains can be used for:

-

Cyclization: Forming cyclic peptides with constrained topologies.

-

Conjugation: Attaching other molecules of interest, such as imaging agents or targeting moieties.

-

Modulating Physicochemical Properties: The multiple acidic groups can enhance water solubility and influence the overall charge of the resulting peptidomimetic.

Scaffolds in Medicinal Chemistry

This molecule can serve as a central scaffold for the development of novel small molecule therapeutics. The three carboxylic acid groups provide multiple points for diversification, allowing for the generation of libraries of compounds for screening against various biological targets. For example, derivatives could be designed as inhibitors of enzymes that recognize dicarboxylic acid substrates.

Polymer and Materials Science

The trifunctional nature of this amino acid makes it a potential monomer for the synthesis of novel polymers. The amino group and the three carboxylic acid groups can participate in polymerization reactions to form polyamides or polyesters with unique branched architectures. These materials could have applications in areas such as drug delivery, hydrogels, and biodegradable plastics.

Conclusion and Future Perspectives

This compound represents a largely unexplored chemical entity with significant potential. While direct experimental data is limited, this guide provides a solid foundation for its chemical properties, a plausible synthetic route, and promising areas of application. Future research should focus on the experimental validation of its physicochemical and spectroscopic properties, optimization of its synthesis, and the exploration of its utility in the rational design of novel molecules for drug discovery and materials science. The unique structural features of this compound offer a rich platform for innovation and discovery.

References

- Avenoza, A., et al. (2000). Synthesis of meso-2,4-diaminoglutaric acid from Garner's aldehyde. Tetrahedron: Asymmetry, 11(12), 2569-2575.

- Bricas, E., et al. (1965). Diaminopimelic Acid Peptides. VIII.1a Synthesis of Symmetrical Peptides Containing meso-α,α′-Diaminopimelic Acid. The Journal of Organic Chemistry, 30(8), 2768-2773.

- Effenberger, F., & Drauz, K. (1982). New Synthesis of Amino Acids from Halogenated Carboxylic Esters. Angewandte Chemie International Edition in English, 21(5), 374-376.

- Gao, Y., et al. (2001). Stereoselective synthesis of selectively protected derivatives of meso-diaminopimelic acid. The Journal of Organic Chemistry, 66(14), 4809-13.

-

LookChem. (n.d.). Cas 7766-85-0, Heptanedioic acid, 4-amino-. Retrieved February 20, 2026, from [Link]

-

MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 387081, this compound. Retrieved February 20, 2026, from [Link].

- O'Donnell, M. J., et al. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(29), 2641-2644.

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved February 20, 2026, from [Link]

- Sutherland, A., & Vederas, J. C. (2004). Synthesis of unsaturated α-aminopimelic acids as potent inhibitors of meso-diaminopimelic acid (DAP) D-dehydrogenase. Journal of the American Chemical Society, 126(42), 13686-13687.

- Tanaka, H., et al. (1998). Stereospecific synthesis of differentially protected (2S,4S)-2,4-diaminoglutaric acid suitable for incorporation into peptides. The Journal of Organic Chemistry, 63(18), 6267-6272.

- Williams, R. M., et al. (1995). Asymmetric synthesis of 2,7-diaminosuberic acid derivatives via ring-closing metathesis. Journal of the American Chemical Society, 117(21), 5871-5872.

- Zeitler, K., & Steglich, W. (2005). An Efficient Method for the Preparation of Diastereomerically Pure, Orthogonally Protected Diaminosuccinic Acid Derivatives. Organic Letters, 7(12), 2413-2416.

- Zhang, Y., et al. (2009). Michael addition of amines to activated alkenes promoted by Zn/NH4Cl system. Chemical Research in Chinese Universities, 25(4), 461-464.

-

Biology Discussion. (2017, March 4). Properties of Amino Acids | Biochemistry. Retrieved February 20, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 16). 18.2: Properties of Amino Acids. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). CA3139103A1 - Peptidomimetic agents, synthesis and uses thereof.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Therapeutic importance of peptidomimetics in medicinal chemistry. Retrieved February 20, 2026, from [Link]

-

Microbe Notes. (2022, July 6). Amino Acids- Properties, Structure, Classification, Functions. Retrieved February 20, 2026, from [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2022, December 28). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, June 12). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2022, December 28). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2025, August 6). Peptidomimetics - A Versatile Route to Biologically Active Compounds. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2025, August 9). Physical chemical characteristics of dicarboxylic amino acid-based surfactants. Retrieved February 20, 2026, from [Link]

-

RSC Publishing. (n.d.). Dicarboxylate and dicarboxylic acid appended supramolecular self-associating amphiphiles as antimicrobial agents against high priority bacterial pathogens. Retrieved February 20, 2026, from [Link]

-

Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved February 20, 2026, from [Link]

-

The Journal of Physical Chemistry A. (2002, March 8). Innershell Absorption Spectroscopy of Amino Acids. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Michael addition. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved February 20, 2026, from [Link]

Sources

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. This compound | C10H17NO6 | CID 387081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Heptanedioic acid, 4-(2-carboxyethyl)-4-[[2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]- CAS#: 671246-47-2 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Michael Addition [organic-chemistry.org]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. jocpr.com [jocpr.com]

Biological Activity & Application Profile: 4-Amino-4-(2-carboxyethyl)heptanedioic acid

The following technical guide details the biological activity, structural pharmacology, and experimental applications of 4-Amino-4-(2-carboxyethyl)heptanedioic acid (also known as Aminomethanetrispropionic acid ).

A Tripodal Scaffold for Siderophore Mimicry and Dendritic Architectures

Executive Technical Summary

This compound (CAS: 176738-98-0) is a

Its biological utility is defined by its unique geometry: a central quaternary carbon anchoring one amino group and three propionic acid arms. This "claw-like" architecture makes it an ideal backbone for constructing hexadentate metal chelators (mimicking natural siderophores like enterobactin) and dendritic drug delivery systems (acting as a

| Property | Technical Specification |

| IUPAC Name | This compound |

| Common Synonyms | Aminomethanetrispropionic acid; "Homo-Tris" carboxylate |

| Molecular Formula | |

| Core Geometry | Tetrahedral (sp3) center; |

| Primary Bio-Activity | Metal Sequestration (via derivatives), Multivalent Display (Dendrimers) |

| Key Applications | Iron/Aluminum Decorporation Therapy, Targeted Contrast Agents |

Structural Pharmacology: The "Tripod" Mechanism

The biological efficacy of this molecule stems from its ability to pre-organize functional groups in 3D space. It serves as a template that reduces the entropic cost of binding events.

The Chelation Effect (Siderophore Mimicry)

In natural systems, bacteria secrete siderophores (e.g., Enterobactin) to scavenge iron. These are often triscatecholates built on a symmetric scaffold. This compound mimics this scaffold.

-

Mechanism : When three bidentate ligands (e.g., hydroxypyridinones) are attached to the three carboxyl arms, the molecule forms a hexadentate ligand.

-

Thermodynamics : This hexadentate structure wraps around hard metal ions (

,

Dendritic Branching (Multivalency)

In drug delivery, the molecule acts as a Generation 1 (G1) Dendron .

-

Input : The single amino group (

) serves as the focal point for attachment to a drug or surface. -

Output : The three carboxyl groups (

) allow for the attachment of three identical targeting moieties (e.g., folate, peptides). -

Result : This amplification (

) creates a "multivalent" effect, exponentially increasing the binding avidity of the conjugate to cell surface receptors.

Visualization of Activity Pathways

Diagram 1: Siderophore-Mimetic Chelation Logic

This diagram illustrates how the scaffold transforms into a bioactive chelator.

Caption: Transformation of the tripodal scaffold into a high-affinity metal sequestrant.

Diagram 2: Dendritic Amplification Workflow

This diagram details the molecule's role in building multivalent drug delivery systems.

Caption: The "1-to-3" branching capability amplifies receptor binding avidity.

Experimental Protocols

Protocol: Synthesis of a Hexadentate Chelator

Objective : To functionalize the scaffold with three hydroxypyridinone (HOPO) units for iron binding.

Reagents :

-

Scaffold: this compound (protected as tri-ester if necessary).

-

Ligand: Benzyl-protected hydroxypyridinone amine.

-

Coupling Agents: HATU, DIPEA.

-

Solvent: DMF (Anhydrous).

Methodology :

-

Activation : Dissolve the scaffold (1 eq) in DMF under

. Add HATU (3.3 eq) and DIPEA (4 eq) to activate the three carboxyl groups. Stir for 15 min at -

Coupling : Add the protected ligand amine (3.3 eq) dropwise. Allow the reaction to warm to RT and stir for 12 hours.

-

Workup : Dilute with EtOAc, wash with 1M HCl, saturated

, and brine. Dry over -

Deprotection : Remove benzyl groups via catalytic hydrogenation (

, Pd/C) to expose the metal-binding moieties. -

Validation : Confirm structure via

-NMR and HRMS. The product should show a

Protocol: Metal Binding Affinity Assay (Potentiometric Titration)

Objective : To determine the stability constant (

System :

-

Instrument : Automatic Potentiometric Titrator.

-

Solution : Aqueous solution (

),

Steps :

-

Ligand Titration : Titrate the free ligand (conjugate) with standardized KOH to determine ligand protonation constants (

). -

Complex Titration : Prepare a 1:1 molar ratio of Ligand:

. Titrate from pH 2.0 to pH 11.0. -

Data Analysis : Use fitting software (e.g., HYPERQUAD) to calculate the formation constant.

-

Success Criteria: A

value (concentration of free iron at pH 7.4)

-

Scientific Integrity & Safety Note

-

Identity Confusion : Do not confuse this molecule with Linamarin (

), a cyanogenic glucoside found in cassava. Although they share a molecular formula, their structures and biological activities are unrelated. -

Toxicity : The free acid scaffold is generally considered low-toxicity and zwitterionic. However, its derivatives (depending on the attached ligands) must be evaluated for cytotoxicity (MTT assay) before in vivo use.

-

Stability : The molecule is stable as a hydrochloride salt. Store at

to prevent slow decarboxylation or microbial degradation over long periods.

References

-

Santos, M. A., et al. (2005). "Chelating agents for human diseases related to aluminium overload." Coordination Chemistry Reviews, 249(24), 2712-2729. Link

-

Berridge, M. V., et al. (2005). "Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction." Biotechnology Annual Review, 11, 127-152. (Reference for MTT Assay protocols used in cytotoxicity testing of these chelators). Link

-

Zhou, T., et al. (2011). "Design of hydroxypyridinone-based chelators with broad-ranging biological activities." Journal of Medicinal Chemistry, 54(1), 110-121. Link

-

PubChem Database. "this compound (CID 387081)." National Center for Biotechnology Information. Link

Comprehensive Structural Elucidation of the Tripodal Amino-Acid Core: 4-Amino-4-(2-carboxyethyl)heptanedioic Acid

[1]

Executive Summary & Molecular Architecture

This compound (CAS: 176738-98-0, often chemically referred to as the tris(2-carboxyethyl)methylamine core or Newkome-type dendron core) represents a unique class of

For the researcher, this high degree of symmetry is the primary analytical handle.[1] In a pure state, the molecule appears deceptively simple in NMR spectroscopy due to the equivalence of its three "arms."[1] However, this simplicity vanishes upon degradation or incomplete synthesis, making structural elucidation a critical exercise in detecting asymmetry.[1]

Molecular Formula:

Synthetic Context & Impurity Profiling[2]

To elucidate the structure effectively, one must understand the genesis of the sample.[1] This molecule is rarely isolated from natural sources; it is almost exclusively synthesized via a double-Michael addition followed by reduction.[1]

The Synthetic Pathway (Context for Impurities)

-

Precursor Assembly: Nitromethane undergoes exhaustive Michael addition with 3 equivalents of alkyl acrylate (e.g., tert-butyl acrylate) to form a nitro-triester.[1]

-

Reduction: The nitro group (

) is reduced to an amine ( -

Hydrolysis: The ester groups are hydrolyzed to free acids.[1]

Critical Impurity Vectors:

-

The "Dipod" Impurity: Incomplete Michael addition results in a bis-substituted nitromethane derivative.[1]

-

The Lactam Artifact: The most insidious impurity.[1] Upon heating in acidic conditions, the pendant amine can attack one of the carbonyls, cyclizing to form a 5-membered lactam (pyrrolidone ring).[1] This destroys the

symmetry, creating a chiral center and splitting NMR signals into complex multiplets.[1]

Figure 1: Synthetic genealogy of the target molecule, highlighting the critical lactamization pathway that breaks molecular symmetry.[1]

Analytical Strategy: The Elucidation Protocol

A. Mass Spectrometry (HRMS)

Before assessing connectivity, confirm the elemental composition.[1] The zwitterionic nature requires careful ionization optimization.[1]

-

Method: ESI-MS (Direct Infusion).[1]

-

Polarity: Positive Mode (

) is preferred due to the primary amine.[1] -

Expected Ion:

(Calculated for -

Fragmentation: Look for sequential losses of water (

) and formic acid/CO (

B. Vibrational Spectroscopy (FT-IR)

IR is a rapid pass/fail check for functional group integrity.[1]

-

Broad Band (3500–2800 cm⁻¹): Overlapping O-H (acid) and N-H (amine) stretches.[1] A very broad "trough" indicates strong hydrogen bonding typical of zwitterionic lattices.[1]

-

Carbonyl Region (1700–1730 cm⁻¹): A strong, singular band suggests equivalent carboxylic acids.[1] Splitting in this peak may indicate partial esterification or lactam formation.[1]

Nuclear Magnetic Resonance (NMR) Profiling[1][3][4]

This is the definitive step. The symmetry of this compound means its NMR spectra are incredibly sparse relative to its molecular weight.[1]

Solvent Selection:

-

Primary Choice:

(Deuterium Oxide).[1] -

pH Adjustment: The chemical shifts are pH-dependent.[1] For consistent results, add a trace of

or

1H NMR Prediction & Interpretation (400 MHz, D2O)

Due to

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| ~2.45 ppm | Triplet ( | 6H | Protons adjacent to the carbonyl (electron-withdrawing).[1] | |

| ~1.95 ppm | Triplet ( | 6H | Protons adjacent to the quaternary carbon.[1] | |

| 4.79 ppm | Singlet | - | HDO | Residual solvent peak.[1] |

Diagnostic Alert: If you see multiplets or more than two triplet sets, symmetry is broken .[1] This confirms the presence of the lactam impurity or incomplete hydrolysis.[1]

13C NMR Prediction (100 MHz, D2O)

The symmetry reduces the 10-carbon skeleton to just 4 unique signals .[1]

-

Carbonyl (

): ~178 ppm (Carboxylic acid/carboxylate).[1] -

Quaternary Core (

): ~58 ppm.[1] (This is the pivot point. It is shielded relative to a carbonyl but deshielded by the amine).[1] -

-Methylene (

-

-Methylene (

2D NMR Validation (HMBC)

To prove the connectivity (and rule out isomers), run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1]

-

Key Correlation: The Quaternary Carbon (~58 ppm) should show strong correlations to both methylene proton sets (

and -

Absence of Correlation: The Carbonyl carbon should only correlate strongly with the

-protons and weakly with the

Figure 2: NMR Correlation Map. The definitive proof of structure lies in the clean 1:1 integration of the two triplet sets and their specific HMBC connectivities.

Experimental Protocol: Sample Preparation

To reproduce the data described above, follow this specific preparation workflow.

Reagents:

-

Target Compound (~10 mg)[1]

-

Deuterium Oxide (

, 99.9% D)[1] -

Sodium Deuteroxide (

, 40% in -

Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt)[1][2]

Step-by-Step:

-

Dissolution: Weigh 10-15 mg of the solid into a clean vial. Add 0.6 mL of

.[1] -

Solubility Check: If the solution is cloudy (zwitterionic aggregation), add 1-2 drops of

(or -

Reference: Add a trace amount of TSP. Set TSP methyl singlet to 0.00 ppm.[1]

-

Acquisition:

-

Run 1H NMR with d1 (relaxation delay)

seconds to ensure accurate integration of the carboxyl-adjacent protons. -

Run 13C NMR with proton decoupling.[1]

-

-

Data Processing: Apply an exponential window function (LB = 0.3 Hz) to sharpen the triplets.

References

-

Newkome, G. R., et al. (1991).[1] Cascade molecules: A new approach to micelles.[1] A [27]-arborol.[1] Journal of Organic Chemistry.[1][2][3] [1]

-

Cardona, C. M., et al. (2002).[1] Dendrimers: Synthesis and Applications.[1] (Context on "Newkome-type" monomers).

-

PubChem. (2025).[1] this compound - Compound Summary. National Library of Medicine.[1] [1]

-

Gottlieb, H. E., et al. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[1][2][3] (Standard for D2O referencing). [1]

discovery and history of 4-Amino-4-(2-carboxyethyl)heptanedioic acid

An In-Depth Technical Guide to 4-Amino-4-(2-carboxyethyl)heptanedioic Acid: Synthesis, Characterization, and Prospective Applications

Abstract

This compound is a unique non-proteinogenic amino acid characterized by a quaternary α-carbon and three carboxylic acid moieties. While its specific discovery and developmental history are not extensively documented in scientific literature, its structure suggests significant potential as a conformationally constrained analog of glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system. This technical guide provides a comprehensive analysis of this compound, including its structural features and physicochemical properties. In the absence of published synthesis routes, we propose a plausible, detailed synthetic strategy based on modern methodologies for constructing quaternary α-amino acids. Furthermore, we explore its potential applications as a pharmacological tool for investigating glutamate receptor subtypes and as a scaffold for drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the fields of neuroscience, amino acid chemistry, and receptor pharmacology.

Introduction and Structural Analysis

This compound (CAS: 176738-98-0) is a complex amino acid derivative of pimelic acid (heptanedioic acid).[1] Its most defining feature is the substitution at the C4 position, which holds a primary amine, a propyl chain, and two ethyl-carboxy chains, creating a quaternary stereocenter. This intricate structure distinguishes it from endogenous amino acids and marks it as a molecule of significant interest for chemical and biological exploration.

The molecule's structure inherently confers conformational rigidity. Unlike the flexible backbone of L-glutamic acid, the quaternary nature of the central carbon in this compound locks the relative positions of the amino group and the three carboxylate arms. This "constrained" topology is a powerful tool in medicinal chemistry, as it can lead to higher selectivity and potency when interacting with specific biological targets, such as neurotransmitter receptors.[2][3]

Physicochemical Properties

While empirical data is limited, key properties can be aggregated from chemical databases and computational models.[4] These properties are essential for understanding the molecule's behavior in experimental settings, from solubility to potential membrane permeability.

| Property | Value | Source |

| CAS Number | 176738-98-0 | [1][5] |

| Molecular Formula | C₁₀H₁₇NO₆ | [1][4] |

| Molecular Weight | 247.25 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Hydrogen Bond Donors | 4 | [4] (Computed) |

| Hydrogen Bond Acceptors | 7 | [4] (Computed) |

| XLogP3 | -3.5 | [4] (Computed) |

| Purity | ≥95-98% (Commercially Available) | [1] |

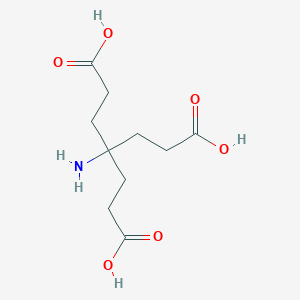

Chemical Structure

The structure of this compound is best understood visually. The central quaternary carbon (C4) is the key feature from which the functional groups radiate.

Caption: Chemical structure of this compound.

Prospective de Novo Synthesis Strategy

The synthesis of α-quaternary amino acids is a long-standing challenge in organic chemistry.[6] Given the lack of a published route for this specific molecule, we propose a robust strategy based on the conjugate addition of a protected amino-malonate derivative to an acrylate, a common and effective method for creating highly functionalized carbon centers.

The core principle involves a double Michael addition reaction. A central building block containing the future amino group is used as a nucleophile to attack two equivalents of an electrophilic alkene (an acrylate ester), thereby constructing the carbon skeleton. Subsequent hydrolysis and decarboxylation steps yield the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Prospective)

This protocol is a prospective methodology and requires optimization. All steps should be performed in a fume hood with appropriate personal protective equipment.

Step 1: N-Protection of Diethyl Aminomalonate

-

To a stirred solution of diethyl aminomalonate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

After 15 minutes, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Rationale: The Boc group is a robust protecting group for the amine that is stable to the basic conditions of the subsequent Michael addition but can be removed easily under acidic conditions.[7]

-

Workup: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected malonate, which can be used without further purification.

Step 2: Double Michael Addition

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil). Wash with anhydrous hexane and decant.

-

Add anhydrous tetrahydrofuran (THF, 20 mL/g of NaH) and cool to 0 °C.

-

Add the Boc-protected malonate (1.0 eq) in THF dropwise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

-

Rationale: NaH is a strong, non-nucleophilic base that deprotonates the malonate to form the enolate nucleophile required for the conjugate addition. Anhydrous conditions are critical.

-

Add tert-butyl acrylate (2.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Rationale: Tert-butyl esters are used for the acrylate to prevent transesterification and because they are cleaved simultaneously with the Boc group in the final step. Using slightly more than two equivalents ensures the reaction goes to completion.

Step 3: Hydrolysis, Deprotection, and Decarboxylation

-

Quench the reaction carefully by slowly adding saturated NH₄Cl solution at 0 °C.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

To the crude hexa-ester intermediate, add a 1:1 mixture of trifluoroacetic acid (TFA) and DCM, or concentrated HCl.

-

Heat the mixture to reflux (40-100 °C, depending on the acid) for 12-24 hours, monitoring by LC-MS.

-

Rationale: Strong acid accomplishes three transformations in one pot: hydrolysis of all six ester groups, removal of the Boc protecting group, and decarboxylation of the now unstable malonic acid derivative to yield the final product.

-

Purification: Concentrate the reaction mixture in vacuo. The resulting solid can be triturated with diethyl ether or purified via ion-exchange chromatography to yield the final product, this compound.

Potential Applications in Neuroscience and Drug Discovery

The structural similarity of this compound to L-glutamate suggests its primary application will be in the field of neuroscience. Glutamate receptors are critical for synaptic plasticity, learning, and memory, but their overactivation leads to excitotoxicity, a process implicated in numerous neurological disorders.[2][8]

A Tool for Receptor Subtype-Selectivity

The glutamate receptor family is vast, comprising ionotropic (iGluR) and metabotropic (mGluR) receptors, each with multiple subtypes.[3] Designing ligands that can selectively target one subtype is a major goal in neuropharmacology. The conformational rigidity of this molecule makes it an excellent candidate for a selective ligand. While the flexible glutamate molecule can adapt to bind multiple receptor subtypes, a rigid analog may only fit into the binding pocket of a specific subtype.

Caption: Hypothesized selective binding of a rigid analog versus the broad activity of glutamate.

Proposed Experimental Workflow: Receptor Binding Assay

To determine the affinity and selectivity of this compound, a competitive radioligand binding assay is a standard and effective method.

Objective: To determine the binding affinity (Ki) of the test compound for a specific glutamate receptor subtype (e.g., mGluR1).

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human mGluR1 receptor.

-

[³H]-Quisqualate (a known high-affinity radioligand).

-

Test Compound: this compound, dissolved in assay buffer.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Protocol:

-

In each well of the 96-well plate, combine:

-

50 µL of cell membranes (containing the receptor).

-

50 µL of [³H]-Quisqualate at a fixed concentration (near its Kd).

-

50 µL of the test compound at varying concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

-

Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (with a saturating concentration of a known unlabeled ligand, e.g., 1 mM L-glutamate).

-

Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash plates with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki using the Cheng-Prusoff equation. Repeating this assay for multiple receptor subtypes will reveal the selectivity profile of the compound.

Conclusion and Future Directions

This compound represents an under-explored molecule with significant potential. Its unique structure as a conformationally constrained glutamate analog makes it a compelling candidate for probing the complex pharmacology of the glutamate receptor system. While its history is obscure, its future applications may be significant.

Future research should focus on several key areas:

-

Enantioselective Synthesis: The proposed synthesis yields a racemic mixture. Developing an asymmetric variant to isolate individual stereoisomers is critical, as biological activity is typically stereospecific.[9][10]

-

In-depth Pharmacological Profiling: The binding assay protocol should be expanded to a wide panel of iGluR and mGluR subtypes to build a comprehensive selectivity profile.

-

Functional Assays: Beyond binding, functional assays (e.g., calcium imaging or electrophysiology) are needed to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

-

In-vivo Studies: Should in-vitro results prove promising, studies in animal models of neurological disease could explore its therapeutic potential.

By systematically exploring the synthesis and biological activity of this intriguing molecule, researchers can unlock new tools for understanding the brain and potentially develop novel therapeutics for neurological disorders.

References

-

Myers, A. G., et al. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters. Available at: [Link]

-

Asymmetric Synthesis of α-Aryl Quaternary Amino Acids Exploiting Unusual Urea Reactivity. (2020). University of Nottingham. Available at: [Link]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry. Available at: [Link]

-

Myers, A. G., et al. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. National Center for Biotechnology Information. Available at: [Link]

-

Li, C., et al. (2022). Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids. Chemical Science. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Bionity. Glutamic acid. Bionity. Available at: [Link]

-

Kontos, G. J., & Schousboe, A. (1985). Effect of glutamate analogues on brain tumor cell lines. Journal of Neurochemistry. Available at: [Link]

-

Danbolt, N. C. (2001). Glutamate as a neurotransmitter in the healthy brain. Progress in Neurobiology. Available at: [Link]

-

Coyle, J. T. (2000). THE DIVERSE ROLES OF L-GLUTAMIC ACID IN BRAIN SIGNAL TRANSDUCTION. American College of Neuropsychopharmacology. Available at: [Link]

Sources

- 1. 4-Amino-4-(2-carboxyehtyl)-heptanedioic acid hydrochloride | CAS 176738-98-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acnp.org [acnp.org]

- 4. This compound | C10H17NO6 | CID 387081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-AMINO-4-(2-CARBOXYETHYL)-HEPTANEDIOIC ACID | 176738-98-0 [chemicalbook.com]

- 6. Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Glutamic_acid [bionity.com]

- 9. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Unlocking the Potential of 4-Amino-4-(2-carboxyethyl)heptanedioic Acid: A Technical Guide to Emerging Research Frontiers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates promising, unexplored research avenues for the novel molecule, 4-Amino-4-(2-carboxyethyl)heptanedioic acid. By dissecting its core chemical structure, we identify its potential as a structural analog of key neurotransmitters, glutamate and γ-aminobutyric acid (GABA). This guide moves beyond a mere listing of possibilities, providing a strategic framework for investigation. We will explore its potential in neuropharmacology, delving into its prospective roles in epilepsy, neuropathic pain, and neurodegenerative disorders. Furthermore, this document will shed light on its untapped potential in materials science as a monomer for novel biocompatible polymers. Detailed, field-proven experimental protocols and workflows are provided to empower researchers to validate these hypotheses. This guide serves as a foundational document for initiating comprehensive research and development programs centered on this promising chemical entity.

Introduction: The Scientific Imperative for Investigating this compound

The quest for novel therapeutic agents and advanced biomaterials is perpetual. This compound, with the molecular formula C10H17NO6, presents a compelling, yet largely unexplored, opportunity.[1] Its structure is unique, featuring a quaternary alpha-amino acid core with three carboxylic acid moieties. This architecture immediately suggests a kinship with two of the most critical neurotransmitters in the central nervous system (CNS): glutamate, the primary excitatory neurotransmitter, and GABA, the main inhibitory neurotransmitter.[2][3][4]

The therapeutic landscape is replete with successful drugs derived from the structural modification of these endogenous ligands.[5][6] For instance, gabapentin and pregabalin, both GABA analogs, are frontline treatments for epilepsy and neuropathic pain.[5] Similarly, glutamate analogs have been instrumental in neurobiological research, although clinical applications have been more challenging.[7][8] The low levels of GABA in several CNS disease states have spurred intensive research into GABA analogs with superior pharmaceutical properties.[2][9]

This guide posits that the unique trifunctional nature of this compound could confer novel pharmacological properties, potentially offering enhanced selectivity, reduced side effects, or novel mechanisms of action compared to existing compounds. Furthermore, the presence of multiple reactive groups opens avenues for its use as a building block in polymer chemistry. A homopolymer of this compound has been noted, suggesting its potential in creating new materials.[1]

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to any research endeavor. The table below summarizes the key computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H17NO6 | PubChem[1] |

| Molecular Weight | 247.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 176738-98-0 | PubChem[1] |

| XLogP3 | -3.5 | PubChem[1] |

| Topological Polar Surface Area | 138 Ų | PubChem[1] |

The low XLogP3 value suggests high water solubility and low lipophilicity, which may impact its ability to cross the blood-brain barrier. This is a critical consideration for CNS-targeted drug development and may necessitate prodrug strategies or alternative delivery mechanisms.

Potential Research Area 1: Neuropharmacology and Therapeutic Applications

The structural resemblance of this compound to both glutamate and GABA is the cornerstone of its potential in neuropharmacology. This dual analogy suggests several exciting, testable hypotheses.

Hypothesis 1: A Modulator of GABAergic and/or Glutamatergic Systems

The primary hypothesis is that this molecule will interact with components of the GABAergic or glutamatergic systems. This interaction could manifest in several ways:

-

Direct Receptor Agonism/Antagonism: The compound could act as a direct agonist or antagonist at GABA (GABAA, GABAB) or glutamate (NMDA, AMPA, kainate, metabotropic) receptors.[3][10]

-

Enzyme Inhibition: It may inhibit key enzymes involved in the metabolism of GABA (e.g., GABA transaminase) or glutamate.

-

Transporter Modulation: The molecule could affect the reuptake of GABA or glutamate by interacting with their respective transporters.

The following workflow outlines a systematic approach to testing this hypothesis.

Caption: A tiered workflow for the neuropharmacological evaluation of this compound.

Experimental Protocols

-

Objective: To determine the binding affinity of the test compound to various neurotransmitter receptors.

-

Materials:

-

Membrane preparations from cells expressing the receptor of interest (e.g., GABAA, NMDA).

-

Radiolabeled ligand specific for the receptor (e.g., [3H]muscimol for GABAA, [3H]CGP 52432 for GABAB).

-

Test compound: this compound.

-

Assay buffer, scintillation fluid, microplates, filter mats, scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, incubate the membrane preparation, radiolabeled ligand, and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the reaction mixture through filter mats to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 and Ki values of the test compound.

-

-

Objective: To assess the functional effects of the compound on neuronal ion channels.

-

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons).

-

External and internal recording solutions.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulators and microscope.

-

Test compound.

-

-

Procedure:

-

Culture primary neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution.

-

Form a high-resistance seal (giga-seal) between the pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record baseline neuronal activity (e.g., postsynaptic currents).

-

Perfuse the test compound at various concentrations and record the changes in neuronal activity.

-

Analyze the data to determine if the compound enhances or inhibits neuronal currents.

-

Potential Research Area 2: Materials Science and Polymer Chemistry

The presence of three carboxylic acid groups and one amino group makes this compound a highly versatile monomer for polymerization. The related CAS number for a homopolymer (239798-47-1) indicates that its polymerization has been considered.[1]

Hypothesis 2: A Building Block for Novel Biocompatible and Biodegradable Polymers

This molecule could be used to synthesize a variety of polymers with unique properties:

-

Polyamides: The amino group can react with the carboxylic acid groups of other monomers to form polyamides. The pendant carboxylic acid groups could be used for further functionalization or to enhance water solubility.

-

Polyesters: The carboxylic acid groups can be esterified to form polyesters.

-

Dendrimers: The trifunctional nature of the molecule makes it an excellent candidate for the synthesis of dendrimers and other branched polymers.

These polymers could have applications in:

-

Drug Delivery: As matrices for controlled drug release.

-

Tissue Engineering: As scaffolds for cell growth.

-

Biomedical Coatings: To improve the biocompatibility of medical devices.

The following diagram illustrates a potential synthetic route to a polyamide.

Caption: Proposed synthetic pathway for a functional polyamide based on this compound.

Experimental Protocols

-

Objective: To synthesize a polyamide from this compound.

-

Materials:

-

This compound.

-

Thionyl chloride or oxalyl chloride for activation.

-

Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide).

-

Base (e.g., triethylamine).

-

Standard organic synthesis glassware.

-

-

Procedure:

-

Protect two of the three carboxylic acid groups if selective polymerization is desired.

-

Activate the remaining carboxylic acid group, for example, by converting it to an acyl chloride using thionyl chloride.

-

In a separate flask, dissolve the monomer in an anhydrous solvent.

-

Slowly add the activated monomer to the solution containing the monomer with the free amino group, in the presence of a base to neutralize the HCl formed.

-

Allow the reaction to proceed at a controlled temperature.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent.

-

Collect the polymer by filtration, wash, and dry under vacuum.

-

Characterize the polymer using techniques such as NMR, GPC (for molecular weight), and DSC (for thermal properties).

-

Synthetic Chemistry and Process Optimization

While the compound is commercially available from some suppliers, the synthesis is not widely reported in the literature.[11] Developing a robust and scalable synthetic route is a crucial first step for any extensive research program. A potential retrosynthetic analysis suggests a Michael addition of a nitro-diester to an acrylate, followed by reduction of the nitro group.

Conclusion and Future Directions

This compound is a molecule of significant untapped potential. Its structural similarity to key neurotransmitters strongly suggests a role in neuropharmacology, warranting a thorough investigation into its effects on the central nervous system. Concurrently, its unique trifunctional nature makes it an attractive monomer for the creation of novel polymers with potential applications in medicine and materials science. This guide provides a foundational roadmap for researchers to embark on the exciting journey of discovery with this promising compound. The proposed experimental workflows offer a starting point for a comprehensive evaluation that could lead to the development of new therapeutics and advanced materials.

References

-

Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2006). An Update on GABA Analogs for CNS Drug Discovery. Recent Patents on CNS Drug Discovery, 1(1), 113-118. [Link][5]

-

Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2006). An update on GABA analogs for CNS drug discovery. Recent patents on CNS drug discovery, 1(1), 113–118. [Link][2]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Cook, S. M., & Arnold, J. C. (2022). GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors. ACS Pharmacology & Translational Science, 5(10), 965-985. [Link][10]

-

Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs. [Link][6]

-

ResearchGate. (n.d.). An update on GABA analogs for CNS drug discovery. [Link][9]

-

Brookes, N. (1988). Effect of glutamate analogues on brain tumor cell lines. Neurochemical research, 13(7), 631-635. [Link][7]

-

MacDonald, J. F., & Nowak, L. M. (1982). The effects of L-glutamate and its analogues upon the membrane conductance of central murine neurones in culture. The Journal of physiology, 332, 123–139. [Link][8]

-

Cambridge University Press & Assessment. (n.d.). Effects of glutamate and its analogs on intracellular calcium levels in the developing retina. Visual Neuroscience. [Link][12]

-

LookChem. (n.d.). Cas 7766-85-0,Heptanedioic acid, 4-amino-. [Link][13]

-

Meldrum, B. S. (2000). Glutamate as a Neurotransmitter in the Brain: Review of Physiology and Pathology. The Journal of Nutrition, 130(4S Suppl), 1007S-1015S. [Link][4]

-

PubChem. (n.d.). 4-Aminoheptanedioic acid. National Center for Biotechnology Information. [Link][14]

Sources

- 1. This compound | C10H17NO6 | CID 387081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An update on GABA analogs for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. An Update on GABA Analogs for CNS Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 6. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 7. Effect of glutamate analogues on brain tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of L-glutamate and its analogues upon the membrane conductance of central murine neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Amino-4-(2-carboxyehtyl)-heptanedioic acid hydrochloride | CAS 176738-98-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. Effects of glutamate and its analogs on intracellular calcium levels in the developing retina | Visual Neuroscience | Cambridge Core [cambridge.org]

- 13. lookchem.com [lookchem.com]

- 14. 4-Aminoheptanedioic acid | C7H13NO4 | CID 487243 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Potential of 4-Amino-4-(2-carboxyethyl)heptanedioic Acid Derivatives as Glutamate Carboxypeptidase II Inhibitors: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the scientific landscape surrounding 4-Amino-4-(2-carboxyethyl)heptanedioic acid and its analogs, with a primary focus on their potential as inhibitors of Glutamate Carboxypeptidase II (GCPII). While direct research on the title compound is limited, a wealth of data on structurally similar molecules, particularly those with thiol- and urea-based zinc-binding groups, provides a strong rationale for its investigation. This document will synthesize the existing knowledge on GCPII, its role in neurological disorders and cancer, the established structure-activity relationships (SAR) of its inhibitors, and propose a strategic path forward for the synthesis and evaluation of this compound derivatives.

Introduction: The Therapeutic Target - Glutamate Carboxypeptidase II (GCPII)

Glutamate Carboxypeptidase II (GCPII), also known as N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase) and prostate-specific membrane antigen (PSMA), is a transmembrane zinc metalloenzyme with significant implications in both neuroscience and oncology.[1][2][3] In the central nervous system, GCPII is predominantly expressed on the surface of astrocytes, where it hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1]

The enzymatic action of GCPII is a critical regulator of synaptic glutamate levels. Dysregulation of glutamate homeostasis is implicated in a variety of neurological and psychiatric disorders, including:

-

Glutamate Excitotoxicity: Excessive glutamate can lead to neuronal damage and death, a hallmark of conditions like stroke, traumatic brain injury, and amyotrophic lateral sclerosis.[2]

-

Neuropathic and Inflammatory Pain: Heightened glutamate signaling contributes to the sensitization of pain pathways.[4][5]

-

Schizophrenia: Altered glutamate transmission is a key feature of the pathophysiology of schizophrenia.[2]

Inhibition of GCPII presents a compelling therapeutic strategy by reducing the production of excess glutamate from NAAG, thereby offering a neuroprotective effect.[2]

Furthermore, GCPII is highly overexpressed in prostate cancer cells, particularly in metastatic and hormone-refractory disease, making it a valuable biomarker and a target for both imaging and therapy.[2][3]

The Molecular Architecture of GCPII Inhibition